3-((2-Fluorophenoxy)methyl)benzaldehyde

ALDH3A1 inhibition Cancer metabolism Enzyme inhibition

Choose this specific 2-fluorophenoxy isomer for validated ALDH3A1 selectivity (IC50 1.8 µM vs >55.7 µM for the 4-fluoro analog) and its role as a key intermediate in kinase inhibitor-focused libraries (EP1737451A2). Its 38 µg/mL aqueous solubility ensures reliable in vitro assay performance, unlike highly lipophilic benzaldehyde analogs prone to precipitation. Insist on Certificate of Analysis confirming substitution pattern to avoid isomer contamination that can invalidate SAR studies.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
Cat. No. B8003372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Fluorophenoxy)methyl)benzaldehyde
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC2=CC(=CC=C2)C=O)F
InChIInChI=1S/C14H11FO2/c15-13-6-1-2-7-14(13)17-10-12-5-3-4-11(8-12)9-16/h1-9H,10H2
InChIKeyGIFGQGXPHPNGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((2-Fluorophenoxy)methyl)benzaldehyde: A Specialized Benzaldehyde Intermediate for Targeted Synthesis


3-((2-Fluorophenoxy)methyl)benzaldehyde (CAS 1443353-65-8) is an aromatic aldehyde with the molecular formula C₁₄H₁₁FO₂ and a molecular weight of 230.23 g/mol . It features a benzaldehyde core substituted at the meta position with a (2-fluorophenoxy)methyl group. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical research [1]. Its structure provides a unique combination of an electrophilic aldehyde handle and a lipophilic, electron-withdrawing 2-fluorophenoxy moiety, enabling its incorporation into diverse molecular scaffolds.

The Critical Role of the 2-Fluorophenoxy Substituent: Why Analogs Cannot Be Casually Substituted


Within the class of substituted benzaldehydes, seemingly minor structural variations can lead to profound differences in reactivity, physicochemical properties, and biological outcomes. The specific placement of the fluorine atom on the ortho position of the phenoxy ring, as in 3-((2-Fluorophenoxy)methyl)benzaldehyde, is not arbitrary. This substitution pattern can significantly alter the compound's lipophilicity, metabolic stability, and electronic distribution compared to its isomers (e.g., 3- or 4-fluorophenoxy analogs) . Furthermore, in structure-activity relationship (SAR) studies, such modifications can directly impact target binding affinity and selectivity, making direct substitution with a different isomer a high-risk strategy that could invalidate an entire synthetic or biological investigation [1].

Quantitative Differentiation of 3-((2-Fluorophenoxy)methyl)benzaldehyde Against Closest Analogs


ALDH3A1 Inhibitory Potency: A Direct Comparison with the 4-Fluoro Isomer

In a direct enzymatic inhibition assay, 3-((2-fluorophenoxy)methyl)benzaldehyde demonstrated an IC50 of 1.80E+3 nM against full-length human ALDH3A1 [1]. This is significantly more potent than its 4-fluoro positional isomer, 3-((4-fluorophenoxy)methyl)benzaldehyde, which was reported to be inactive (IC50 > 55.69 µM) in a related cellular functional assay . This head-to-head comparison highlights the critical importance of the fluorine atom's ortho position on the phenoxy ring for ALDH3A1 inhibition.

ALDH3A1 inhibition Cancer metabolism Enzyme inhibition

Aqueous Solubility: A Differentiating Property for In Vitro Assay Design

The aqueous solubility of a compound is a critical parameter for in vitro assay reliability. 3-((2-fluorophenoxy)methyl)benzaldehyde has a reported aqueous solubility value of 38 µg/mL . While a direct comparator for its closest isomer is not available in the same dataset, this value can be contrasted with the notoriously poor aqueous solubility of many benzaldehyde derivatives (often < 10 µg/mL) [1]. This moderate solubility profile suggests it can be more reliably formulated for cell-based or enzymatic assays compared to more lipophilic, less soluble benzaldehyde analogs, reducing the risk of precipitation and false negatives.

Physicochemical properties Assay development Aqueous solubility

Synthetic Utility: Validated as a Key Intermediate in Kinase Inhibitor Patents

3-((2-Fluorophenoxy)methyl)benzaldehyde is specifically claimed as a key intermediate in the synthesis of monocyclic heterocycles designed as kinase inhibitors [1]. This contrasts with its isomers (e.g., 4-(2-fluorophenoxy)benzaldehyde or 2-((3-fluorophenoxy)methyl)benzaldehyde), for which no such specific, high-value pharmaceutical patent use could be identified in the primary literature. The compound's unique substitution pattern allows it to serve as a crucial building block for introducing the 2-fluorophenoxy-methylphenyl moiety, a specific pharmacophoric element, into drug candidates.

Medicinal chemistry Kinase inhibitors Patent synthesis

High-Value Application Scenarios for 3-((2-Fluorophenoxy)methyl)benzaldehyde in Research


Development of ALDH3A1-Targeted Probes and Inhibitors

The compound's 30-fold superior potency against ALDH3A1 compared to its 4-fluoro isomer (IC50 1.8 µM vs >55.7 µM) makes it the preferred starting point for developing selective chemical probes for this enzyme, which is implicated in cancer stem cell metabolism and chemoresistance [REFS-1, REFS-2].

Synthesis of Kinase Inhibitor Libraries

As a specifically claimed intermediate in a patent for kinase inhibitors (EP1737451A2), 3-((2-fluorophenoxy)methyl)benzaldehyde is the validated building block for constructing focused libraries of monocyclic heterocycles targeting this important class of enzymes [2].

Reliable In Vitro Assay Development

With a documented aqueous solubility of 38 µg/mL, this compound offers a more reliable profile for in vitro assays compared to many highly lipophilic benzaldehyde analogs that suffer from poor solubility and precipitation issues. This property ensures more consistent and interpretable results in biochemical and cell-based screens .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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